molecular formula C22H16Cl2N4OS B12007195 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007195
M. Wt: 455.4 g/mol
InChI Key: VMEQAFBUZVPSGB-DHRITJCHSA-N
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Description

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:

    Linear Formula: CHNOS

    CAS Number: 478257-91-9

    Molecular Weight: 416.505 g/mol

This compound belongs to the class of 1,2,4-triazoles and contains a thiol group. Its structure includes a triazole ring and a phenyl group substituted with a benzyloxy moiety. The compound’s unique arrangement of functional groups makes it interesting for various applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate starting materials. One common method is the reaction between a substituted benzaldehyde (containing the benzyloxy group) and a substituted hydrazine (containing the triazole ring). The reaction proceeds via imine formation and subsequent cyclization to yield the desired product.

Reaction Conditions::

    Reagents: Substituted benzaldehyde, substituted hydrazine

    Solvent: Organic solvents (e.g., ethanol, dichloromethane)

    Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)

    Temperature: Typically at room temperature or slightly elevated

    Isolation: The product can be isolated by filtration or extraction.

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. detailed industrial processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, especially due to the presence of the thiol group.

    Substitution: Substitution reactions can occur at the triazole ring or the phenyl group.

    Reduction: Reduction of the imine group (if present) is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with modified substituents or reduced/improved reactivity.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic properties (e.g., antimicrobial, anticancer).

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Employed in the design of functional materials (e.g., sensors, catalysts).

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16Cl2N4OS

Molecular Weight

455.4 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H16Cl2N4OS/c23-17-9-10-19(20(24)12-17)21-26-27-22(30)28(21)25-13-16-7-4-8-18(11-16)29-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,27,30)/b25-13+

InChI Key

VMEQAFBUZVPSGB-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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